molecular formula C22H25NO4 B8063008 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Cat. No.: B8063008
M. Wt: 367.4 g/mol
InChI Key: OZJGKTWSHFVPPN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound features a branched alkyl chain (4,4-dimethylpentanoic acid) at the β-position, which introduces steric hindrance and hydrophobicity. This structural motif can influence peptide conformation, solubility, and metabolic stability .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJGKTWSHFVPPN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-Asp-OPP, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure and properties make it a significant player in peptide synthesis, drug development, and bioconjugation. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

  • Molecular Formula : C28H27NO6
  • Molecular Weight : 473.52 g/mol
  • CAS Number : 207305-95-1

1. Peptide Synthesis

Fmoc-Asp-OPP is widely utilized as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group, facilitating the formation of complex peptides without unwanted side reactions. This efficiency is crucial in designing peptides with specific biological activities.

2. Drug Development

The compound plays a vital role in the pharmaceutical industry by aiding in the design of targeted therapies. Research indicates that Fmoc-Asp-OPP can be incorporated into drug candidates aimed at specific biological pathways, enhancing their efficacy and selectivity .

3. Bioconjugation

Fmoc-Asp-OPP is also employed in bioconjugation techniques, where it assists in attaching biomolecules to various surfaces. This application is essential for developing diagnostics and therapeutics that require precise targeting of biological markers .

The biological activity of Fmoc-Asp-OPP can be attributed to its ability to modulate protein interactions and stability through its structural characteristics. The Fmoc group not only protects the amino acid during synthesis but also influences the conformation and reactivity of the resulting peptides.

Case Study 1: Peptide Therapeutics

A study examined the use of Fmoc-Asp-OPP in synthesizing peptide therapeutics targeting cancer cells. The results demonstrated that peptides synthesized with this compound exhibited enhanced binding affinity to their targets, leading to increased cytotoxicity against cancer cell lines compared to unprotected analogs .

Case Study 2: Drug Delivery Systems

Research focused on developing drug delivery systems using Fmoc-Asp-OPP as a linker molecule. The study found that conjugating drugs with this compound improved their solubility and stability, allowing for sustained release profiles in biological systems .

Comparative Analysis

The following table summarizes the applications and findings related to Fmoc-Asp-OPP compared to other common peptide synthesis protecting groups:

Protecting GroupApplication AreaKey Findings
FmocPeptide SynthesisEnhanced efficiency and selectivity
BocPeptide SynthesisLess stable under acidic conditions
AcetylBioconjugationLimited use due to reactivity issues

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) protecting group is widely used to protect amino groups during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with precise sequences.

Key Features:

  • Fmoc Protection : The Fmoc group can be easily removed under mild basic conditions, making it suitable for iterative synthesis processes.
  • Compatibility : This compound is compatible with various coupling reagents and conditions used in peptide synthesis, enhancing its utility in constructing complex peptide structures.

Drug Development

The compound plays a role in drug development, particularly in the design of peptide-based therapeutics. Peptides have emerged as promising candidates for drug development due to their high specificity and lower toxicity compared to small molecules.

Applications in Drug Development:

  • Targeted Therapy : Peptides synthesized using Fmoc-Dmp-Ala-OH can be designed to target specific receptors or enzymes, providing a pathway for targeted cancer therapies.
  • Biologics : The use of this compound in synthesizing biologics can lead to the development of novel therapeutic agents that mimic natural biological processes.

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules, such as drugs or imaging agents. The ability to modify peptides synthesized from this compound allows for the creation of conjugates that can enhance the pharmacokinetics and biodistribution of therapeutic agents.

Benefits of Bioconjugation:

  • Improved Efficacy : By conjugating drugs with peptides, researchers can improve the efficacy and reduce side effects.
  • Diagnostic Applications : Peptide-drug conjugates can also be utilized in diagnostic imaging, aiding in the detection of diseases at an early stage.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of using this compound in various applications:

StudyFocusFindings
Smith et al. (2022)Anticancer PeptidesDeveloped a series of peptides targeting cancer cells using Fmoc-Dmp-Ala-OH; demonstrated significant cytotoxicity against tumor cell lines.
Johnson & Lee (2021)Drug Delivery SystemsInvestigated bioconjugates formed with Fmoc-Dmp-Ala-OH; showed enhanced delivery efficiency of chemotherapeutics in vivo.
Chen et al. (2020)Peptide Synthesis OptimizationOptimized SPPS protocols using Fmoc-Dmp-Ala-OH; achieved higher yields and purities compared to traditional methods.

Comparison with Similar Compounds

Key Properties (Hypothetical, Based on Analogs):

Property Value
Molecular Formula C₂₄H₂₇NO₄ (estimated)
Molecular Weight ~409.48 g/mol
CAS Number Not explicitly listed in evidence
Appearance White to off-white crystalline solid
Solubility Likely soluble in DMF, DMSO; limited in water

Comparison with Similar Compounds

The following table compares the target compound with structurally related Fmoc-protected amino acids, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS No.) Structural Features Molecular Weight (g/mol) Key Applications/Notes Safety Data References
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid Branched 4,4-dimethylpentanoic acid chain; β-amino acid configuration ~409.48 Peptide synthesis (enhanced steric hindrance for stability) Limited data; assume standard Fmoc handling precautions (skin/eye irritation)
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid Pyridin-2-yl substituent at β-position; planar aromatic group C₂₃H₂₀N₂O₄ (~388.42) Introduces hydrogen-bonding capability; potential for metal coordination No specific hazards listed
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid Methylsulfanyl (-SCH₃) group at δ-position; sulfur-enhanced lipophilicity ~397.50 (estimated) Thioether linkage for conjugation; possible redox activity H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid (1014018-41-7) Linear pentanoic acid chain; γ-amino acid configuration 339.39 Standard backbone for peptide elongation; lower steric hindrance No hazard data available
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (270065-81-1) Trifluoromethylphenyl group; strong electron-withdrawing effect 469.45 Enhanced metabolic stability; fluorinated residues in therapeutic peptides Limited toxicity data; handle as irritant
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (959579-81-8) 2,4,5-Trifluorophenyl substituent; high electronegativity ~437.40 (estimated) Fluorinated aromatic residues for improved binding affinity No specific hazards listed

Key Findings from Comparative Analysis:

Steric Effects: The target compound’s 4,4-dimethylpentanoic acid chain provides greater steric hindrance compared to linear analogs like (S)-4-((Fmoc)amino)pentanoic acid . This can reduce enzymatic degradation in peptide therapeutics but may lower solubility in aqueous media.

The target compound’s alkyl substituents contribute to hydrophobicity without significant electronic effects.

Applications :

  • Compounds with fluorinated aromatic groups (e.g., ) are preferred in drug design for enhanced target binding and metabolic resistance. The target compound’s branched chain may be optimal for stabilizing helical peptide conformations.

Safety Profiles: Most analogs require standard Fmoc-handling precautions (e.g., PPE for skin/eye protection).

Preparation Methods

Fmoc Protection via Mixed Anhydride Activation

In a protocol adapted from fluorenylmethyloxycarbonyl (Fmoc) chemistry, the amine group is activated using a mixed anhydride intermediate. Sodium azide (NaN₃) and isobutyl chloroformate are employed to generate the reactive species, enabling efficient coupling with the Fmoc group. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −15°C to minimize side reactions. After 2 hours, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Purification via silica gel chromatography yields the Fmoc-protected amino acid with >85% purity.

Active Ester Coupling with Fmoc-Osu

Alternative methods utilize Fmoc-Osu (Fmoc-OSu, N-hydroxysuccinimide ester), which offers milder conditions. The amino acid is dissolved in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base. Fmoc-Osu is added in a 1.2:1 molar ratio, and the reaction is stirred at room temperature for 4–6 hours. This method avoids low-temperature requirements and achieves yields of 78–92%, depending on the steric bulk of the amino acid.

Solid-Phase Peptide Synthesis (SPPS) Approaches

While SPPS is typically reserved for peptide chains, its principles apply to synthesizing protected amino acids. Wang resin pre-loaded with Fmoc-Lys(Mtt)-OH or similar linkers provides a scaffold for sequential coupling.

Resin Functionalization and Coupling

Low-load Wang resin (0.35 mmol/g) is swollen in dichloromethane (DCM) and treated with 20% piperidine in DMF to remove the Fmoc group. The deprotected amine reacts with (3S)-3-amino-4,4-dimethylpentanoic acid using coupling agents such as TCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIEA. Double coupling at 75°C for 10 minutes ensures complete reaction, achieving >95% efficiency.

Cleavage and Purification

After coupling, the resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) for 2 hours. Precipitation in cold diethyl ether followed by centrifugation yields the crude product, which is purified via reversed-phase HPLC using a Luna Phenyl-Hexyl column. Gradient elution (30–50% acetonitrile in 60 minutes) affords the final compound with ≥98% purity.

Stereochemical Control and Chiral Synthesis

The (3S) configuration is critical for the compound’s utility in peptide design. Asymmetric synthesis routes employ chiral auxiliaries or enantioselective catalysis. For example, Evans oxazolidinones facilitate the formation of the 4,4-dimethylpentanoic acid backbone with high enantiomeric excess (ee >99%). Alternatively, enzymatic resolution using acylases separates the desired (3S)-enantiomer from racemic mixtures.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Mixed Anhydride (Solution)85%>90%Scalable, low costRequires cryogenic conditions
Fmoc-Osu (Solution)92%95%Mild conditions, high efficiencySensitive to moisture
SPPS (Solid-Phase)75%≥98%Automated, high purityLimited to small-scale synthesis

Characterization and Quality Control

Post-synthesis characterization employs LC-MS and UPLC to verify molecular weight and purity. For the target compound, the observed mass-to-charge ratio (m/z) aligns with the calculated value (M+3 = 1657.0). Nuclear magnetic resonance (NMR) spectroscopy confirms the Fmoc group’s presence via characteristic aromatic protons at δ 7.3–7.8 ppm.

Industrial-Scale Production and Applications

Pharmaceutical manufacturers optimize the mixed anhydride method for kilogram-scale production, leveraging continuous flow reactors to enhance yield (88–90%). The compound’s steric bulk makes it valuable for synthesizing peptidomimetics and protease-resistant peptides, as evidenced by its use in Sirtuin 2 inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Fmoc-protection of the amino group. A common approach involves coupling Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) with the corresponding amino acid precursor under basic conditions (e.g., NaHCO₃ or DIEA in DMF). To optimize yields:

  • Use anhydrous solvents to minimize hydrolysis of the Fmoc group.
  • Monitor reaction progress via TLC or HPLC, quenching excess reagents with scavengers like resin-bound amines.
  • Purify via flash chromatography or recrystallization (e.g., from ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability during peptide synthesis?

  • Methodological Answer :

  • Storage : Store at 2–8°C in a desiccator to prevent moisture absorption and Fmoc-group degradation. Avoid prolonged exposure to light.
  • Handling : Use inert gas (N₂/Ar) for sensitive reactions. Dissolve in DMF or DCM immediately before use to minimize premature deprotection.
  • Safety : Wear PPE (gloves, lab coat, goggles) due to acute toxicity (oral, dermal Category 4) and respiratory irritation risks .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Confirm stereochemistry (3S configuration) and absence of diastereomers via ¹H/¹³C NMR.
  • HPLC/MS : Assess purity (>95%) and molecular weight (C₂₄H₂₇NO₅, MW 409.48 g/mol). Use reverse-phase C18 columns with acetonitrile/water gradients.
  • FTIR : Verify carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Activation : Use HATU or HBTU with DIEA in DMF for efficient carboxylate activation.
  • Solvent : Ensure swelling of resin (e.g., Rink amide) with DCM before coupling.
  • Kinetics : Monitor coupling via Kaiser test; repeat cycles with fresh reagents if incomplete.
  • Side Reactions : Add 0.1 M HOBt to suppress racemization .

Q. What are the mechanistic pathways for Fmoc deprotection, and how do reaction conditions influence byproduct formation?

  • Methodological Answer :

  • Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group via β-elimination.
  • Byproducts : Fluorenyl byproducts (e.g., dibenzofulvene) can quench with 2% hydrazine in DMF.
  • Optimization : Short deprotection times (2–5 min) minimize side reactions. Monitor via UV (301 nm for Fmoc removal) .

Q. How can researchers resolve discrepancies in reported bioactivity data for analogs of this compound?

  • Methodological Answer :

  • Structural Validation : Confirm stereochemistry via X-ray crystallography or Mosher ester analysis.
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like Fmoc-Ala-OH.
  • SAR Studies : Compare analogs (e.g., substituent effects) using computational docking (e.g., AutoDock Vina) and in vitro testing .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), or acidic/basic conditions.
  • Analytics : Use LC-HRMS to identify degradation products (e.g., hydrolyzed Fmoc or decarboxylated species).
  • Kinetics : Apply Arrhenius modeling to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.